4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid

Anti-inflammatory activity STAT1 signaling IκB phosphorylation

4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid (DABA) is a differentiated small-molecule scaffold with verified HDAC inhibitory activity (IC50 1.6-7.8 µM) and unique selectivity profile—unlike DAB-1, DAB-0 does not interfere with INFγ-induced STAT1 or TNFα-induced IκB signaling. This makes it an essential negative control and SAR tool compound for epigenetic and cell signaling research. Procure this 95% pure building block to ensure experimental reproducibility in your HDAC inhibitor discovery programs.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 1803583-81-4
Cat. No. B1528307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid
CAS1803583-81-4
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O4/c14-9-5-6-10(15)13(9)12-8-3-1-7(2-4-8)11(16)17/h1-4,12H,5-6H2,(H,16,17)
InChIKeyIIXHTTDWHJOQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid (CAS 1803583-81-4): Baseline Procurement and Structural Overview


4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid (CAS 1803583-81-4), also designated as DABA, is a synthetic small-molecule scaffold that integrates a benzoic acid moiety with a 2,5-dioxopyrrolidin-1-yl group via an amide linkage . It is commercially available as a versatile building block with a minimum purity of 95% and a molecular weight of 234.21 g/mol, primarily intended for research and development applications .

Why Generic Substitution of 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid is Scientifically Unreliable


The biological and physicochemical properties of aminobenzoic acid derivatives are highly sensitive to the specific N-substituent on the pyrrolidine ring. Direct head-to-head studies reveal that the saturated 2,5-dioxopyrrolidin-1-yl derivative (DAB-0) exhibits a markedly different pharmacological profile compared to its unsaturated analog (DAB-1) [1]. In murine bladder cancer (MB49-I) cells, DAB-0 lacks the anti-inflammatory activity and STAT1/IκB phosphorylation interference observed with DAB-1, and it demonstrates lower toxicity [1]. Furthermore, thermodynamic analysis confirms that DAB-1 forms stronger adducts with serum proteins and tRNA than DAB-0, with binding efficacies ranging from 40% to 60% [2]. These distinct molecular interactions underscore that substituting DAB-0 with another in-class compound, even one with a closely related structure, would yield non-equivalent experimental outcomes, thereby compromising the reproducibility and validity of research findings.

Quantitative Differentiation of 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid: A Procurement-Driven Evidence Guide


DAB-0 vs. DAB-1: Differential Anti-Inflammatory Activity and Cellular Signaling Interference

In a direct head-to-head comparison using the murine bladder cancer (BCa) cell line MB49-I, 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid (DAB-0) was found to possess no anti-inflammatory activity, whereas its unsaturated analog DAB-1 did exhibit such activity [1]. Furthermore, DAB-0 did not interfere with INFγ-induced STAT1 activation or TNFα-induced IκB phosphorylation, while DAB-1 significantly interfered with both signaling pathways [1]. The binding efficacy of DAB-0 to serum proteins (HSA, BSA, β-LG) and tRNA was measured to be in the range of 40% to 60%, with DAB-1 consistently forming stronger adducts [2].

Anti-inflammatory activity STAT1 signaling IκB phosphorylation Bladder cancer

Comparative HDAC Inhibitory Activity of 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid

The compound demonstrates measurable inhibitory activity against histone deacetylases (HDACs). In a standardized HDAC inhibitor screening assay using a commercial kit (Biovision/Catalog # 50051, BPS), the compound exhibited an IC50 value of 1612.0 nM [1]. A second independent measurement reported a slightly higher IC50 of 7760.0 nM under the same assay conditions [1].

HDAC inhibition Epigenetics IC50 Drug screening

Molecular Scaffold Comparison: 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid vs. N-Succinimidyl 3-Maleimidobenzoate (MBS) Crosslinker

While 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid serves as a versatile small-molecule scaffold, structurally related compounds like N-Succinimidyl 3-maleimidobenzoate (MBS) are specialized heterobifunctional crosslinkers . MBS features an NHS-ester and a maleimide group separated by a short aromatic spacer arm of 7.3 Å . In contrast, the target compound lacks this bifunctional reactivity and is not optimized for crosslinking applications.

Crosslinking reagent Protein conjugation Spacer arm Bioconjugation

Physicochemical Property Comparison: Aqueous Solubility of 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid

The aqueous solubility of 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid has been reported in a physicochemical assay, yielding a value of 38 (units not specified in the source) . This data point provides a baseline for understanding the compound's behavior in aqueous media, which is crucial for in vitro assays and early-stage formulation considerations.

Aqueous solubility Physicochemical properties Drug-likeness Formulation

pKa Value Determination for 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid

The acid dissociation constant (pKa) of 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid has been reported as 9.9, based on data from SANGSTER (1994) [1]. This value is critical for predicting the compound's ionization state at physiological pH, which directly influences its solubility, permeability, and potential interactions with biological targets.

pKa Ionization state Acid dissociation constant Physicochemical characterization

Optimal Research and Procurement Scenarios for 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid


In Vitro Studies of HDAC Inhibition in Epigenetic Research

Given its demonstrated inhibitory activity against histone deacetylases (HDACs) with IC50 values in the low micromolar range (1612 nM to 7760 nM) [1], 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid is a suitable candidate for in vitro screening assays aimed at identifying or validating novel HDAC inhibitors. Its activity profile, while not exceptionally potent, provides a quantifiable baseline for structure-activity relationship (SAR) studies and for comparing the efficacy of novel analogs in modulating epigenetic targets.

Chemical Biology Studies Focused on Cellular Signaling Pathways

The unique property of DAB-0, which does not interfere with INFγ-induced STAT1 activation or TNFα-induced IκB phosphorylation, unlike its analog DAB-1, makes it a valuable tool compound for dissecting these specific signaling pathways [2]. Researchers can use DAB-0 as a negative control or as a selective probe to confirm that observed cellular effects are not mediated through these pathways, thereby increasing the specificity of their experimental interpretations.

Small-Molecule Scaffold for Medicinal Chemistry and Synthesis

4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid is commercially available as a versatile small-molecule scaffold with a minimum purity of 95% . Its structure, combining a benzoic acid core with a 2,5-dioxopyrrolidin-1-yl moiety, offers multiple sites for chemical modification. Medicinal chemists can leverage this scaffold to synthesize focused libraries of derivatives for structure-activity relationship (SAR) exploration across various biological targets, including HDACs and other enzymes.

Control Compound in Protein Binding and Biophysical Studies

The well-characterized binding efficacy of DAB-0 to serum proteins (40-60%) and its distinct thermodynamic binding profile compared to DAB-1 [3] position it as a reliable control compound in biophysical studies. Researchers investigating drug-protein interactions, particularly with human serum albumin (HSA) or bovine serum albumin (BSA), can use DAB-0 to establish baseline binding parameters and to validate their experimental setup before testing novel drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.